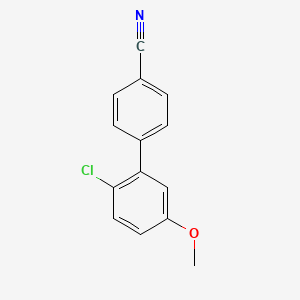

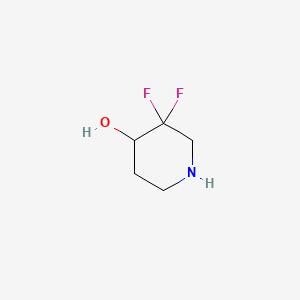

![molecular formula C8H6ClN3O2 B572882 Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1207518-63-5](/img/structure/B572882.png)

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

货号 B572882

CAS 编号:

1207518-63-5

分子量: 211.605

InChI 键: BFUCSJAQMGZHOP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular weight of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is 211.60 g/mol . The compound has a topological polar surface area of 67.9 Ų and a complexity of 239 . The InChIKey of the compound is BFUCSJAQMGZHOP-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can undergo various chemical reactions. For instance, it can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Physical And Chemical Properties Analysis

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .科学研究应用

Application in the Synthesis of Kinase Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound structurally similar to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

- Methods of Application or Experimental Procedures : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results or Outcomes : The synthesis process results in the production of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a practical building block in the synthesis of many JAK inhibitors .

Application in the Synthesis of JAK Inhibitors

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound structurally similar to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

- Methods of Application or Experimental Procedures : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

- Results or Outcomes : The synthesis process results in the production of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a practical building block in the synthesis of many JAK inhibitors .

Application in the Synthesis of CP690550 and CGP76030

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound structurally similar to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030 . These compounds are important pharmaceutical agents with various therapeutic applications .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of CP690550 and CGP76030 using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are not provided in the available resources .

- Results or Outcomes : The synthesis process results in the production of CP690550 and CGP76030, which are important pharmaceutical agents .

属性

IUPAC Name |

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUCSJAQMGZHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731634 |

Source

|

| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

CAS RN |

1207518-63-5 |

Source

|

| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

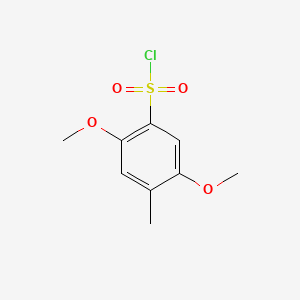

4-(2-Chloro-5-methoxyphenyl)benzonitrile

1365271-33-5

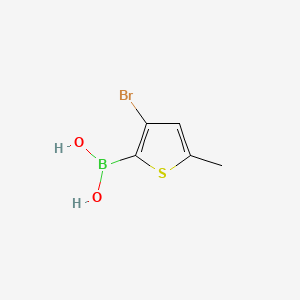

3-Bromo-5-methylthiophene-2-boronic acid

1351859-39-6

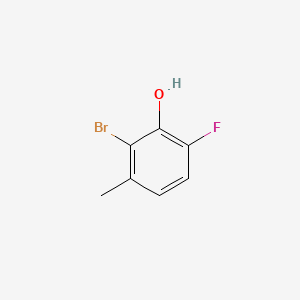

2-Bromo-6-fluoro-3-methylphenol

1226808-63-4

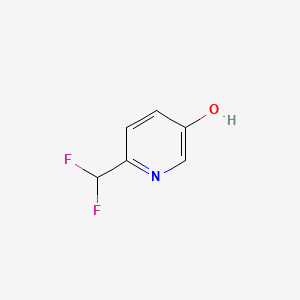

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)

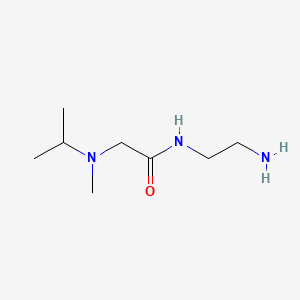

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)

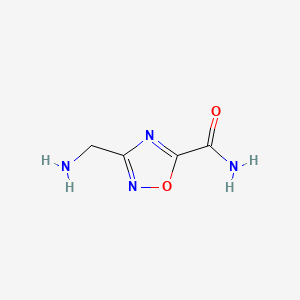

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)